Palmitic acid oleyl ester

SPF cosmetic formulation sun protection

Palmitic acid oleyl ester (CAS 2906-55-0, synonym oleyl palmitate) is a long-chain wax ester with molecular formula C₃₄H₆₆O₂ and molecular weight 506.9 g·mol⁻¹, formed by esterification of saturated palmitic acid (C16:0) and monounsaturated oleyl alcohol (C18:1, cis-9). It belongs to the class of mono-unsaturated wax esters and is typically encountered as a pale yellow, low-melting waxy solid or viscous liquid with a melting point around 15–24 °C and density approximately 0.86 g·cm⁻³.

Molecular Formula C34H66O2
Molecular Weight 506.9 g/mol
Cat. No. B12509678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic acid oleyl ester
Molecular FormulaC34H66O2
Molecular Weight506.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3
InChIKeyZCVXZRVTVSAZJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitic Acid Oleyl Ester (Oleyl Palmitate) — Technical Procurement Baseline for a C34 Monounsaturated Wax Ester


Palmitic acid oleyl ester (CAS 2906-55-0, synonym oleyl palmitate) is a long-chain wax ester with molecular formula C₃₄H₆₆O₂ and molecular weight 506.9 g·mol⁻¹, formed by esterification of saturated palmitic acid (C16:0) and monounsaturated oleyl alcohol (C18:1, cis-9) [1]. It belongs to the class of mono-unsaturated wax esters and is typically encountered as a pale yellow, low-melting waxy solid or viscous liquid with a melting point around 15–24 °C and density approximately 0.86 g·cm⁻³ [2]. Unlike fully saturated wax esters or highly unsaturated analogs, oleyl palmitate occupies a distinct intermediate position in the physicochemical spectrum of cosmetic and pharmaceutical emollient esters, a position that directly translates into differentiable formulation performance.

Why Palmitic Acid Oleyl Ester Cannot Be Generically Substituted by In-Class Wax Esters


Wax esters are not a functionally interchangeable commodity class. The precise combination of fatty acid chain length (C16 palmitic) and fatty alcohol chain length plus degree of unsaturation (C18:1 oleyl) in palmitic acid oleyl ester produces a unique thermal phase profile, sun protection factor (SPF), iodine value, and saponification value that cannot be replicated by simply selecting any other wax ester with a similar name or CAS registry adjacency [1]. Substituting oleyl oleate (two double bonds, higher molecular weight), cetyl palmitate (fully saturated, mp 54 °C), or isopropyl palmitate (short branched alcohol, mp 11–13 °C) yields measurably different physicochemical performance, with consequences for formulation texture, oxidative stability, and bioactivity that are quantified below.

Palmitic Acid Oleyl Ester — Quantitative Differentiation Evidence Against Closest Analogs


Sun Protection Factor (SPF): Oleyl Palmitate (15.0) Delivers 87.5% Higher SPF Than Oleyl Oleate (8.0)

In two methodologically aligned studies from the same research group employing UV spectrophotometric SPF determination, synthesized oleyl palmitate exhibited an SPF value of 15.0, whereas the closest structural analog oleyl oleate (differing only by an additional double bond in the acid moiety) yielded an SPF of 8.0 [1][2]. This represents an 87.5% higher sun protection factor for oleyl palmitate. The structural basis for this difference lies in the saturated palmitic acid moiety (C16:0) of oleyl palmitate versus the unsaturated oleic acid moiety (C18:1) in oleyl oleate, with the saturated acyl chain contributing to greater UV absorptivity in the relevant spectral range.

SPF cosmetic formulation sun protection wax ester UV spectrophotometry

Melting Point and Phase State: Oleyl Palmitate (~24 °C) Occupies the Functional Semi-Solid Niche Between Liquid Isopropyl Palmitate (13 °C) and Hard Wax Cetyl Palmitate (54 °C)

Oleyl palmitate exhibits a melting point of approximately 24 °C (reported range 15–24 °C across authoritative databases), placing it in a functionally critical semi-solid zone [1]. At standard ambient temperature (20–25 °C), it exists as a soft, spreadable waxy solid that liquefies readily upon contact with skin (physiological temperature ~32–34 °C). In contrast, cetyl palmitate (CAS 540-10-3), the fully saturated analog with the same palmitic acid moiety but a saturated C16 alcohol, has a melting point of 46–54 °C and remains a hard, brittle wax at both room and skin temperature [2]. Isopropyl palmitate (CAS 142-91-6), containing the same palmitic acid but a short branched C3 alcohol, melts at 11–13 °C and is a free-flowing liquid at all relevant handling temperatures [3]. Oleyl stearate (CAS 17673-50-6), with a longer C18 saturated acid, melts at ~30.5 °C, already distinctly more solid than oleyl palmitate at room temperature [4].

melting point phase behavior thermal analysis emollient texture formulation rheology

Iodine Value and Oxidative Stability: Oleyl Palmitate (IV 87.0) Is Monounsaturated — Differentiated from Fully Saturated Cetyl Palmitate (IV ≤1) and Di-Unsaturated Oleyl Oleate (IV 82.4 Measured)

Oleyl palmitate possesses exactly one site of unsaturation, located in the oleyl alcohol chain (C18:1, cis-9), with the palmitic acid moiety being fully saturated. Its experimentally determined iodine value is 87.0 g I₂/100g [1]. This contrasts sharply with cetyl palmitate, which is fully saturated (both C16 alcohol and C16 acid) and carries an iodine value of ≤1 g I₂/100g per USP/NF monograph specifications [2]. The structurally closer analog oleyl oleate carries two double bonds (one in the C18:1 acid, one in the C18:1 alcohol) and has a measured iodine value of 82.37 g I₂/100g [3]; the lower-than-expected IV for oleyl oleate relative to its two double bonds reflects its higher molecular weight (532.9 vs. 506.9 g·mol⁻¹), which mathematically dilutes the iodine absorption per 100 g of sample. In practice, oleyl palmitate's single unsaturation provides sufficient fluidity for emollient spreadability while limiting the number of oxidation-prone allylic sites compared to di-unsaturated oleyl oleate.

iodine value unsaturation oxidative stability rancidity shelf-life

Saponification Value: Oleyl Palmitate (SV 90.0 mg KOH/g) Indicates a Higher Ester Group Density per Unit Mass Than Oleyl Oleate (SV 82.48 mg KOH/g)

The saponification value of oleyl palmitate was experimentally determined as 90.0 mg KOH/g, compared with 82.48 mg KOH/g for oleyl oleate, representing a 9.1% higher SV for oleyl palmitate [1][2]. This difference is mechanistically explained by the lower molecular weight of oleyl palmitate (506.9 vs. 532.9 g·mol⁻¹): per 100 g of substance, oleyl palmitate contains a larger molar quantity of ester bonds available for saponification. A higher SV is practically relevant for formulators because it predicts a proportionally greater degree of ester hydrolysis under alkaline conditions, which can influence compatibility with alkaline formulation ingredients (e.g., certain emulsifiers, pH adjusters) and the rate of ester breakdown in soap-based or high-pH systems.

saponification value ester content formulation compatibility alkali stability quality control

Bactericidal Activity: Oleyl Palmitate and Oleyl Oleate Exhibit Equivalent Bactericidal Efficacy Against Gram-Positive Bacteria — Confirming That Selecting Oleyl Palmitate Does Not Sacrifice Bioactivity

In a direct head-to-head study by Mazlan et al. (2025), both oleyl palmitate (palm-based) and oleyl oleate (olive-based) were synthesized and evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria using agar diffusion and microdilution methods [1]. Both wax esters demonstrated high sensitivity toward the Gram-positive strains Staphylococcus aureus and Bacillus subtilis, with MBC (minimum bactericidal concentration) determinations confirming a bactericidal — not merely bacteriostatic — mode of action against all Gram-positive bacteria studied. Neither compound showed meaningful activity against Gram-negative bacteria. This direct experimental parity is critical: it demonstrates that selecting oleyl palmitate over oleyl oleate for its superior SPF and favorable thermal properties does not entail any trade-off in antimicrobial performance.

antibacterial bactericidal Gram-positive MIC MBC preservative efficacy

Palmitic Acid Oleyl Ester — Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Sunscreen and Day-Cream Formulations Requiring Intrinsic SPF Contribution from the Emollient Phase

Formulators developing sunscreen emulsions, day creams, or tinted moisturizers with SPF claims should select oleyl palmitate over oleyl oleate when the emollient phase is expected to contribute meaningfully to the overall sun protection factor. With an experimentally determined SPF of 15.0 — 87.5% higher than oleyl oleate's SPF of 8.0 — oleyl palmitate can reduce the required loading of dedicated organic or inorganic UV filters, simplifying formulation, lowering cost, and improving sensory aesthetics by minimizing filter-associated greasiness or whitening [1][2]. This differentiation is particularly actionable for brands pursuing 'minimalist' or 'clean' sunscreen formulations with shorter INCI lists.

Soft-Solid Stick, Balm, and Butter Formulations Requiring Body at Ambient Temperature with Skin-Melting Spreadability

Oleyl palmitate's melting point of ~24 °C is ideally positioned for anhydrous balms, lip products, solid perfume bases, and 'body butter' textures that must remain structurally intact during storage and transport yet melt and spread instantly upon skin contact. Compared with cetyl palmitate (mp 54 °C), which produces hard, draggy sticks with poor pay-off, oleyl palmitate eliminates the need for high levels of liquid oil plasticizers [3][4]. Compared with isopropyl palmitate (mp 13 °C), which lacks any solid structure at room temperature, oleyl palmitate provides the structuring backbone necessary for stick integrity without synthetic waxes [5].

Oxidation-Sensitive Cosmetic Formulations Where Monounsaturated Architecture Balances Spreadability and Shelf-Life

In formulations containing oxidation-sensitive active ingredients (e.g., retinol, ascorbic acid, polyunsaturated oils), oleyl palmitate's single double bond offers a measurable oxidative stability advantage over di-unsaturated oleyl oleate, while its fluidity at skin temperature avoids the poor spreadability of fully saturated wax esters like cetyl palmitate (iodine value ≤1) [1][2]. The monounsaturated architecture — one allylic site versus two in oleyl oleate — reduces the probability of radical-initiated autoxidation cascades that can compromise active ingredient stability and generate malodorous volatile aldehydes during product shelf-life.

Cosmetic Preservative-Boosting Systems Leveraging Intrinsic Gram-Positive Bactericidal Activity

The confirmed bactericidal activity of oleyl palmitate against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis — demonstrated at MBC level in direct comparison with oleyl oleate — supports its use as a multifunctional emollient in preservative-boosting or 'hurdle-technology' cosmetic preservation strategies [1]. In applications such as natural or certified-organic skincare where the palette of permitted preservatives is restricted, selecting oleyl palmitate for its emollient properties simultaneously delivers an incremental antimicrobial contribution against Gram-positive contaminants without requiring additional preservative loading.

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